molecular formula C18H16BrF2N3OS B14793982 (4aR,10aS)-6-Bromo-10a-(2,4-difluorophenyl)-9-methoxy-4a,5,10,10a-tetrahydro-4H-[1,3]thiazino[5,4-g]isoquinolin-2-amine

(4aR,10aS)-6-Bromo-10a-(2,4-difluorophenyl)-9-methoxy-4a,5,10,10a-tetrahydro-4H-[1,3]thiazino[5,4-g]isoquinolin-2-amine

Cat. No.: B14793982
M. Wt: 440.3 g/mol
InChI Key: CDJNWHGOQQYAGP-YYSFKGJASA-N
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Description

(4aR,10aS)-6-Bromo-10a-(2,4-difluorophenyl)-9-methoxy-4a,5,10,10a-tetrahydro-4H-[1,3]thiazino[5,4-g]isoquinolin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazinoisoquinoline core, bromine, and difluorophenyl groups, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,10aS)-6-Bromo-10a-(2,4-difluorophenyl)-9-methoxy-4a,5,10,10a-tetrahydro-4H-[1,3]thiazino[5,4-g]isoquinolin-2-amine typically involves multiple steps, including the formation of the thiazinoisoquinoline core, bromination, and the introduction of the difluorophenyl and methoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4aR,10aS)-6-Bromo-10a-(2,4-difluorophenyl)-9-methoxy-4a,5,10,10a-tetrahydro-4H-[1,3]thiazino[5,4-g]isoquinolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4aR,10aS)-6-Bromo-10a-(2,4-difluorophenyl)-9-methoxy-4a,5,10,10a-tetrahydro-4H-[1,3]thiazino[5,4-g]isoquinolin-2-amine is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new biochemical tools or therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial effects, are of significant interest. Research may focus on its efficacy, mechanism of action, and potential side effects.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4aR,10aS)-6-Bromo-10a-(2,4-difluorophenyl)-9-methoxy-4a,5,10,10a-tetrahydro-4H-[1,3]thiazino[5,4-g]isoquinolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential for understanding its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazinoisoquinoline derivatives, brominated aromatic compounds, and difluorophenyl-containing molecules. Examples include:

  • (4aR,10aS)-6-Chloro-10a-(2,4-difluorophenyl)-9-methoxy-4a,5,10,10a-tetrahydro-4H-[1,3]thiazino[5,4-g]isoquinolin-2-amine
  • (4aR,10aS)-6-Bromo-10a-(2,4-dichlorophenyl)-9-methoxy-4a,5,10,10a-tetrahydro-4H-[1,3]thiazino[5,4-g]isoquinolin-2-amine

Uniqueness

The uniqueness of (4aR,10aS)-6-Bromo-10a-(2,4-difluorophenyl)-9-methoxy-4a,5,10,10a-tetrahydro-4H-[1,3]thiazino[5,4-g]isoquinolin-2-amine lies in its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H16BrF2N3OS

Molecular Weight

440.3 g/mol

IUPAC Name

(4aR,10aS)-6-bromo-10a-(2,4-difluorophenyl)-9-methoxy-4,4a,5,10-tetrahydropyrido[4,3-g][3,1]benzothiazin-2-amine

InChI

InChI=1S/C18H16BrF2N3OS/c1-25-16-12-6-18(13-3-2-10(20)5-15(13)21)9(8-26-17(22)24-18)4-11(12)14(19)7-23-16/h2-3,5,7,9H,4,6,8H2,1H3,(H2,22,24)/t9-,18-/m0/s1

InChI Key

CDJNWHGOQQYAGP-YYSFKGJASA-N

Isomeric SMILES

COC1=NC=C(C2=C1C[C@]3([C@@H](C2)CSC(=N3)N)C4=C(C=C(C=C4)F)F)Br

Canonical SMILES

COC1=NC=C(C2=C1CC3(C(C2)CSC(=N3)N)C4=C(C=C(C=C4)F)F)Br

Origin of Product

United States

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